![molecular formula C7H6N4O2S B114623 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 155087-28-8](/img/structure/B114623.png)

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid

Descripción general

Descripción

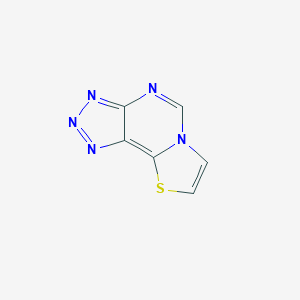

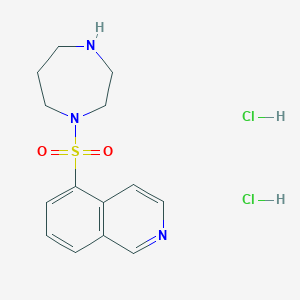

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring. The presence of amino groups at positions 2 and 4, along with a carboxylic acid group at position 6, makes this compound highly versatile in various chemical reactions and applications.

Mecanismo De Acción

Target of Action

Similar compounds have shown antimicrobial activity , and some have been found to inhibit dihydrofolate reductase (DHFR) from various organisms . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth.

Mode of Action

If it acts similarly to other dhfr inhibitors, it likely binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and cell growth, potentially explaining its antimicrobial activity .

Biochemical Pathways

By inhibiting DHFR, 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid could disrupt the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a coenzyme involved in the transfer of single-carbon units in the synthesis of nucleotides and amino acids. Therefore, its inhibition could affect these biochemical pathways, leading to impaired DNA synthesis and cell growth .

Result of Action

The inhibition of DHFR and disruption of the tetrahydrofolate synthesis pathway could lead to impaired DNA synthesis and cell growth, potentially resulting in the death of microbial cells . This could explain the antimicrobial activity observed for similar compounds .

Métodos De Preparación

The synthesis of 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in 63-71% yields. Another approach involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters . These methods are efficient and provide satisfactory yields, although they may require multiple steps and specific reaction conditions.

Análisis De Reacciones Químicas

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The amino and carboxylic acid groups allow for substitution reactions, where these groups can be replaced with other functional groups.

Common Reagents and Conditions: Reagents such as phosphorus oxychloride, bases, and acids are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Comparación Con Compuestos Similares

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in the position and type of substituents.

Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit similar biological activities.

Pyrimidine derivatives: Various pyrimidine derivatives are used in medicinal chemistry for their anticancer, antiviral, and antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Propiedades

IUPAC Name |

2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c8-4-2-1-3(6(12)13)14-5(2)11-7(9)10-4/h1H,(H,12,13)(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSNNPNXQJUEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=NC(=NC(=C21)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617864 | |

| Record name | 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155087-28-8 | |

| Record name | 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

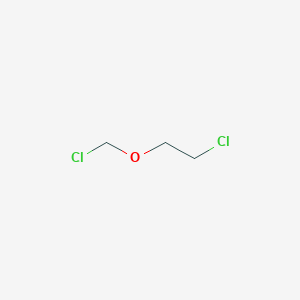

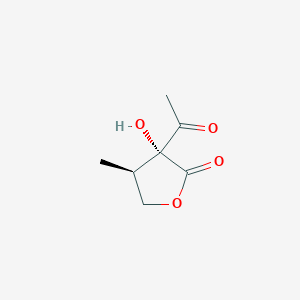

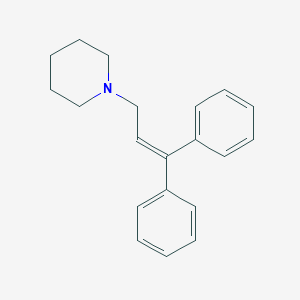

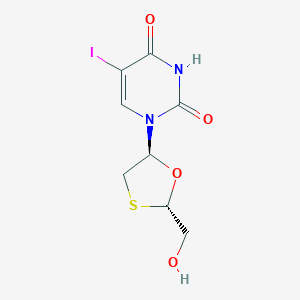

Feasible Synthetic Routes

Q1: What are the key structural features of the synthesized 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives and how were they synthesized?

A1: The research article describes the synthesis of a series of new 2,4-diaminothieno[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. [] These derivatives feature a central pyrimidine ring with amino groups at positions 2 and 4, and a carboxylic acid group at position 6. The key structural difference lies in the presence of either a thieno or pyrrolo ring fused to the pyrimidine core.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate](/img/structure/B114557.png)